(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate
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Overview
Description
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with N-(2-pyrrolidin-1-ylphenyl)amine. The reaction is usually carried out in the presence of a base, such as triethylamine, at room temperature. The product is then purified using column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: 4-aminophenyl N-(2-pyrrolidin-1-ylphenyl)carbamate.
Substitution: Substituted carbamates.
Hydrolysis: N-(2-pyrrolidin-1-ylphenyl)amine and 4-nitrophenol.
Scientific Research Applications
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the carbamate group can inhibit certain enzymes by forming covalent bonds with their active sites. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl N-phenylcarbamate: Similar structure but lacks the pyrrolidine ring.
4-nitrophenyl N-(2-morpholin-4-ylphenyl)carbamate: Contains a morpholine ring instead of a pyrrolidine ring.
4-nitrophenyl N-(2-piperidin-1-ylphenyl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new chemical entities .
Properties
Molecular Formula |
C17H17N3O4 |
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Molecular Weight |
327.33 g/mol |
IUPAC Name |
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C17H17N3O4/c21-17(24-14-9-7-13(8-10-14)20(22)23)18-15-5-1-2-6-16(15)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,18,21) |
InChI Key |
SXJKUZNTYJWATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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